

# Off-Target Kinase Profile of RN486: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target kinase profile of **RN486**, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The information is compiled from publicly available scientific literature and product specifications.

#### Introduction to RN486

**RN486** is a reversible, orally active small molecule inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition has therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][2] **RN486** exerts its inhibitory effect by competing with ATP for binding to the kinase domain of BTK.

### **On-Target and Off-Target Kinase Activity**

**RN486** is a highly potent inhibitor of BTK with a reported IC50 of 4.0 nM and a dissociation constant (Kd) of 0.31 nM.[1][2] While described as a selective inhibitor, detailed profiling has revealed activity against a limited number of other kinases, primarily within the Tec family of kinases.

#### **Quantitative Kinase Inhibition Data**



Target Kinase	Assay Type	Inhibition Value	Reference
втк	Enzymatic Assay	IC50 = 4.0 nM	[1][2]
Competitive Binding Assay	Kd = 0.31 nM	[1][2]	
Slk	Not Specified	IC50 = 43 nM	
Tec	Not Specified	IC50 = 64 nM	

#### **Broad Kinase Panel Screening**

RN486 has been evaluated for its selectivity against a broad panel of 369 kinases using the KINOMEscan™ platform. The results of this screening indicated that RN486 is a highly selective inhibitor of BTK. However, the complete quantitative data from this comprehensive screen is not publicly available. The known off-target activities are summarized in the table above.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the characterization of **RN486**'s kinase profile.

## **BTK Enzymatic Assay (IC50 Determination)**

Objective: To determine the concentration of **RN486** required to inhibit 50% of BTK enzymatic activity.

Methodology: A common method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

- Materials:
  - Recombinant human BTK enzyme
  - Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
  - ATP at a concentration near the Km for BTK



- Suitable substrate (e.g., a poly(Glu, Tyr) peptide)
- RN486 serially diluted in DMSO
- ADP-Glo™ Reagent and Kinase Detection Reagent
- Microplate luminometer

#### Procedure:

- A kinase reaction is set up in a multi-well plate containing the kinase buffer, BTK enzyme, and substrate.
- Serial dilutions of RN486 (or vehicle control, DMSO) are added to the wells.
- The reaction is initiated by the addition of ATP.
- The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is added to convert the ADP generated into a luminescent signal.
- Luminescence is measured using a microplate luminometer.
- The data is normalized to controls, and the IC50 value is calculated by fitting the doseresponse curve to a four-parameter logistic equation.

### **BTK Competitive Binding Assay (Kd Determination)**

Objective: To determine the dissociation constant (Kd) of RN486 for BTK.

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is a common method.

Materials:



- Recombinant human BTK enzyme (often tagged, e.g., with GST or His)
- A fluorescently labeled probe known to bind to the BTK active site (e.g., a labeled ATPcompetitive inhibitor)
- A lanthanide-labeled antibody that specifically binds the enzyme tag (e.g., anti-GST-Europium)
- RN486 serially diluted in DMSO
- Assay buffer
- TR-FRET compatible microplate reader
- Procedure:
  - The tagged BTK enzyme is incubated with the lanthanide-labeled antibody.
  - Serial dilutions of RN486 (or vehicle control) are added to the wells of a microplate.
  - The fluorescently labeled probe is added to all wells.
  - The BTK-antibody complex is added to initiate the binding reaction.
  - The plate is incubated to allow the binding to reach equilibrium.
  - The TR-FRET signal is measured. When the fluorescent probe is bound to the BTK-antibody complex, FRET occurs between the lanthanide and the fluorescent label.
  - Unlabeled RN486 competes with the fluorescent probe for binding to BTK, leading to a decrease in the FRET signal.
  - The Kd is determined by analyzing the competition binding curve.

## **KINOMEscan™ Profiling**

Objective: To assess the selectivity of **RN486** across a broad range of human kinases.

Methodology: The KINOMEscan™ platform is a proprietary competition binding assay.



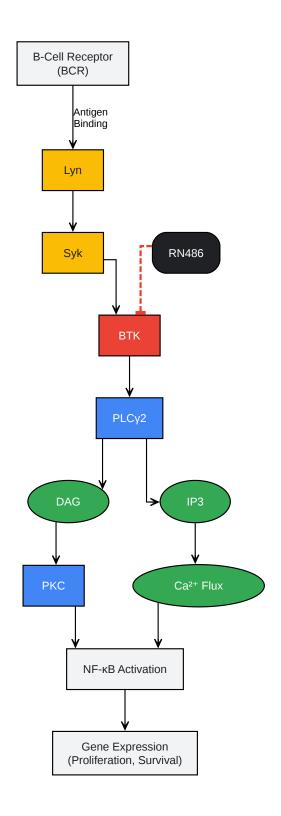
#### • General Principle:

- The kinase of interest is tagged and immobilized on a solid support.
- RN486 is added at a fixed concentration (e.g., 1 μM) to the kinase-bound support.
- A broad-spectrum, immobilized kinase inhibitor is added as a competitor.
- The amount of the test kinase that remains bound to the solid support is quantified. If RN486 binds to the kinase, it will prevent the kinase from binding to the immobilized inhibitor, resulting in a lower amount of kinase captured on the support.
- The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

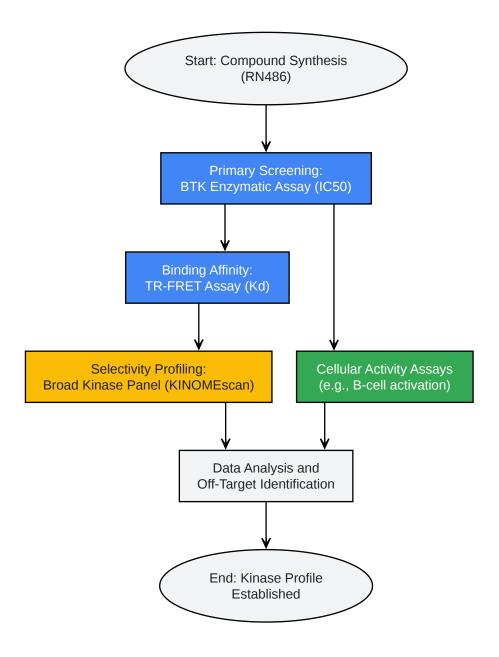




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Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by RN486.





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Caption: A generalized workflow for kinase inhibitor profiling, from initial screening to off-target identification.

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#### References

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